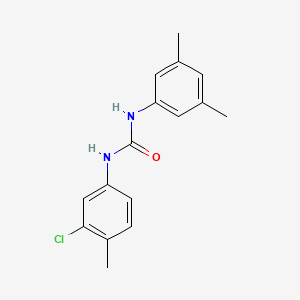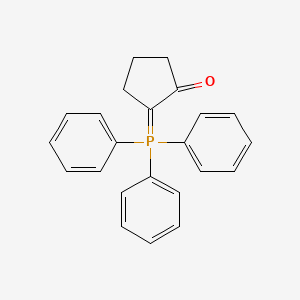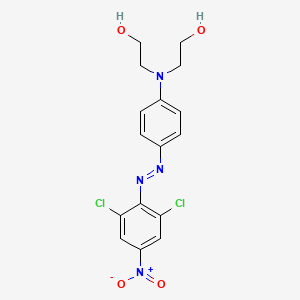![molecular formula C7H6O2 B11938593 1-Oxaspiro[2.5]octa-4,7-dien-6-one CAS No. 54337-43-8](/img/structure/B11938593.png)
1-Oxaspiro[2.5]octa-4,7-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[2.5]octa-4,7-dien-6-one is a unique organic compound with the molecular formula C7H6O2 and a molecular weight of 122.125 g/mol . This compound is characterized by its spirocyclic structure, which includes a fused oxaspiro ring system. It is a rare and specialized chemical, often used in early discovery research due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one can be synthesized through various methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions and does not require the use of metals . Another method involves the intramolecular Diels–Alder reaction, which is a stereoselective synthesis process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The synthesis methods mentioned above are adapted for small-scale production in research settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[2.5]octa-4,7-dien-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds, such as:
5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one: This compound has similar structural features but includes iodine atoms, which influence its reactivity and applications.
Sterpuranes and Coriolin: These compounds are synthesized via similar intramolecular Diels–Alder reactions and share some structural similarities.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility it offers in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
54337-43-8 |
|---|---|
Molekularformel |
C7H6O2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
1-oxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C7H6O2/c8-6-1-3-7(4-2-6)5-9-7/h1-4H,5H2 |
InChI-Schlüssel |
VMYUBJHBTFSPEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(O1)C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)


![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)



![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


